PAz-PC

Description

Properties

IUPAC Name |

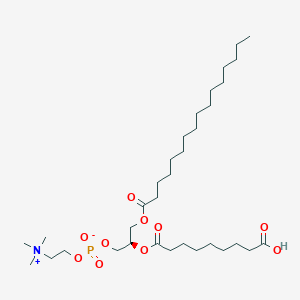

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQYDSARXURNG-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922533 | |

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117746-89-1 | |

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species and a significant component of oxidized low-density lipoprotein (oxLDL). As a marker and driver of oxidative stress, this compound exhibits a range of biological activities, primarily characterized by its pro-inflammatory and pro-apoptotic effects on various cell types, most notably endothelial cells. These activities are implicated in the pathogenesis of chronic inflammatory diseases such as atherosclerosis. This guide provides an in-depth analysis of the biological activities of this compound, including its impact on cellular signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.

Introduction to this compound

This compound is formed through the oxidative cleavage of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Its structure, featuring a truncated and oxidized sn-2 fatty acid chain (azelaic acid), is critical to its biological function. Unlike its unoxidized precursors, this compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, thereby triggering inflammatory and apoptotic responses.

Pro-Inflammatory Activity of this compound

This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.

Signaling Pathway: TLR4/MyD88/NF-κB Activation

The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The freed NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.

Signaling Pathway Diagram: this compound Induced NF-κB Activation

Caption: this compound activates the TLR4/MyD88/NF-κB signaling pathway.

Quantitative Data: Inflammatory Response

While specific dose-response data for this compound-induced inflammation are limited, studies on mixed oxidized phospholipids (OxPAPC), of which this compound is a major component, provide valuable insights.

| Parameter | Cell Type | Concentration of OxPAPC | Effect | Citation |

| VCAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | 50 µg/mL | Increased expression | [1] |

| ICAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | 50 µg/mL | Increased expression | [1] |

| IL-8 Gene Expression | Human Aortic Endothelial Cells (HAECs) | 50 µg/mL (64 µM) | Increased mRNA levels | [2] |

| Monocyte Adhesion | Bovine Aortic Endothelial Cells (BAECs) | Not Specified | Increased monocyte binding | [3] |

Pro-Apoptotic Activity of this compound

This compound is a known inducer of apoptosis, or programmed cell death, in endothelial cells. This process is critical in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway: Caspase Activation in Apoptosis

The apoptotic cascade initiated by this compound converges on the activation of executioner caspases, such as caspase-3. Activation of caspase-3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram: this compound Induced Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Quantitative Data: Apoptotic Response

| Parameter | Cell Type | Agent | Concentration | Effect | Citation |

| Apoptosis | PANC-1 cells | Phellodendrine Chloride (PC) | 10, 20, 40 µM | Dose-dependent increase in apoptosis | [4] |

| Caspase-3 Activation | Human Breast Cancer Cells | Cisplatin | 20, 50, 100 µM | Dose-dependent increase in cleaved caspase-3 | |

| Cell Viability | Choroidal Vascular Endothelial Cells | Pazopanib | 10, 50, 100, 250 µM | Dose-dependent decrease in viability |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Endothelial Cell Inflammation Assay

Objective: To quantify the inflammatory response of endothelial cells to this compound treatment by measuring the expression of adhesion molecules.

Workflow Diagram: Endothelial Inflammation Assay

Caption: Workflow for assessing this compound-induced endothelial inflammation.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium until a confluent monolayer is formed.

-

Treatment: Treat the confluent HUVECs with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL) for different time periods (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., ethanol).

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Wash the cells with PBS containing 1% BSA. Incubate the cells with fluorescently-labeled primary antibodies specific for adhesion molecules such as VCAM-1 and ICAM-1.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.

Apoptosis Assay by Annexin V Staining

Objective: To quantify the extent of apoptosis induced by this compound in endothelial cells.

Workflow Diagram: Apoptosis Assay

Caption: Workflow for quantifying this compound-induced apoptosis.

Methodology:

-

Cell Culture and Treatment: Culture HUVECs and treat with various concentrations of this compound as described in the inflammation assay.

-

Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot for Caspase-3 Activation

Objective: To detect the activation of caspase-3 in endothelial cells following treatment with this compound.

Workflow Diagram: Caspase-3 Western Blot

Caption: Workflow for detecting caspase-3 activation by Western blot.

Methodology:

-

Sample Preparation: Treat HUVECs with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved (active) caspase-3. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis.

Conclusion

This compound is a biologically active oxidized phospholipid with significant pro-inflammatory and pro-apoptotic effects, particularly on endothelial cells. Its ability to activate TLR-mediated inflammatory signaling and induce caspase-dependent apoptosis underscores its importance in the pathogenesis of inflammatory vascular diseases. Further research is warranted to elucidate the precise dose-dependent effects of this compound and to fully map the intricate signaling networks it governs. The experimental protocols provided in this guide offer a framework for the continued investigation of this important molecule and the development of potential therapeutic strategies targeting its pathological activities.

References

The Role of 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Oxidized LDL Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized low-density lipoprotein (oxLDL) is a key pathogenic molecule in the development and progression of atherosclerosis. The oxidation of LDL generates a complex mixture of bioactive lipids, including a variety of oxidized phospholipids (oxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has been identified as a significant component that contributes to the pro-inflammatory and pro-atherogenic effects of oxLDL. This technical guide provides an in-depth overview of the formation of this compound, its role in cellular signaling pathways in macrophages and endothelial cells, and detailed methodologies for its study.

This compound is formed from the oxidative cleavage of linoleoyl-containing phospholipids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in LDL particles. This oxidation process can be initiated by reactive oxygen species (ROS) generated by various cells within the arterial wall, including endothelial cells and macrophages. The formation of this compound and other truncated phospholipids is a critical step in the transformation of LDL into its pathogenic, oxidized form.

This compound Signaling Pathways

This compound, as a component of oxLDL, exerts its biological effects by interacting with scavenger receptors on the surface of various cell types, most notably macrophages and endothelial cells. This interaction triggers a cascade of intracellular signaling events that contribute to vascular inflammation, foam cell formation, and endothelial dysfunction.

Macrophage Signaling

In macrophages, this compound is recognized by scavenger receptors such as CD36. This recognition is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions. The binding of this compound-containing oxLDL to CD36 can initiate signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB. These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, further propagating the inflammatory response within the atherosclerotic plaque. While direct evidence for this compound specifically targeting M2 macrophages is part of ongoing research, liposomes containing this compound have been developed for this purpose[1].

Endothelial Cell Signaling

In endothelial cells, this compound contributes to the inflammatory activation and dysfunction that precedes the development of atherosclerotic lesions. Oxidized phospholipids, including this compound, have been shown to induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment and attachment of monocytes. This compound and the related molecule PONPC, both derived from the oxidation of PLPC, have been demonstrated to increase monocyte adhesion and chemotaxis[2]. This process is also mediated by scavenger receptors and likely involves the activation of downstream signaling pathways such as NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.

Quantitative Data on this compound and Related Oxidized Phospholipids

Quantitative data on the specific effects of this compound are emerging. The following tables summarize available quantitative data for this compound and closely related oxidized phospholipids to provide a comparative overview of their biological activities.

| Molecule | Cell Type | Concentration | Effect | Fold Change/Percentage | Reference |

| This compound, PONPC | THP-1 monocytes | 2 µg/ml | Increased monocyte adhesion | ~2.5-fold increase | [2] |

| This compound, PONPC | THP-1 monocytes | 2 µg/ml | Increased monocyte chemotaxis | ~3-fold increase | [2] |

| This compound | Mouse Lung Endothelial Cells (old mice) | 10 mg/kg (in vivo) | Exacerbation of HKSA-induced lung inflammation (BAL cell count) | ~1.3-fold increase vs. HKSA alone | [3] |

| This compound | Mouse Lung Endothelial Cells (old mice) | 10 mg/kg (in vivo) | Exacerbation of HKSA-induced lung inflammation (BAL protein) | ~1.8-fold increase vs. HKSA alone | |

| OxPAPC | Human Aortic Endothelial Cells | 50 µg/ml | Upregulation of various genes | >1000 genes regulated | |

| OxPAPC | Bone Marrow-Derived Macrophages | 50 µg/ml | Induction of COX-2 mRNA | Significant increase | |

| OxPAPC | Bone Marrow-Derived Macrophages | 50 µg/ml | Induction of IL-1β mRNA | Significant increase |

Detailed Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various chemical methods, often involving the esterification of a lysophosphatidylcholine with azelaic acid. A modified synthesis has been described for creating a this compound prodrug, which involves saponifying a starting compound and then esterifying the product with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine.

General Steps for Synthesis (Conceptual):

-

Protection of functional groups: Protect the phosphocholine headgroup of a suitable lysophosphatidylcholine precursor.

-

Activation of azelaic acid: Activate one of the carboxylic acid groups of azelaic acid, for example, by converting it to an acyl chloride or using a coupling agent like DCC (dicyclohexylcarbodiimide).

-

Esterification: React the activated azelaic acid with the free hydroxyl group at the sn-2 position of the lysophosphatidylcholine.

-

Deprotection: Remove the protecting group from the phosphocholine headgroup.

-

Purification: Purify the final product using techniques such as silica gel chromatography and/or high-performance liquid chromatography (HPLC). The purity can be confirmed by mass spectrometry.

Cell Culture and Treatment

-

Macrophage Culture: THP-1 human monocytic cells can be differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/ml for 48 hours.

-

Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) are commonly used and can be cultured in appropriate endothelial growth medium.

-

Treatment: Cells are typically serum-starved for a period before treatment with this compound or oxLDL to minimize confounding effects from serum components. This compound, being a lipid, should be prepared in a suitable vehicle (e.g., ethanol or DMSO) and then diluted in culture medium to the final desired concentration.

Western Blotting for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key signaling proteins like NF-κB (p65 subunit) and MAPKs (p38, JNK, ERK).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of inflammatory genes.

-

RNA Isolation: After cell treatment, isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., IL-6, TNF-α, VCAM-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Receptor Binding Assay

A flow cytometry-based bead-binding assay can be adapted to measure the interaction of this compound with its receptors on cells.

-

Liposome Preparation: Prepare liposomes incorporating this compound. A patent application describes liposomes composed of PAzPC, hydrogenated soy phosphatidylcholine (HSPC), and cholesterol.

-

Bead Coating: Coat fluorescent beads with the this compound-containing liposomes.

-

Cell Incubation: Incubate the target cells (e.g., macrophages) with the this compound-coated beads.

-

Flow Cytometry: Analyze the binding of the fluorescent beads to the cells using a flow cytometer. The intensity of the fluorescence associated with the cells is proportional to the extent of binding.

-

Specificity Control: To ensure specificity, competition experiments can be performed by pre-incubating the cells with an excess of free this compound or with antibodies against the putative receptor (e.g., anti-CD36).

Conclusion

This compound is a significant bioactive component of oxidized LDL that plays a crucial role in the signaling cascades leading to atherosclerosis. Its ability to activate macrophages and endothelial cells through scavenger receptor-mediated pathways highlights its importance as a potential therapeutic target. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease. Further research is needed to fully elucidate the specific quantitative effects and detailed signaling pathways of this compound in comparison to other oxidized phospholipids.

References

- 1. US20230165795A1 - Liposomes for targeting tumor-associated macrophages - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Aging-Related Accumulation of Truncated Oxidized Phospholipids Augments Infectious Lung Injury and Endothelial Dysfunction via Cluster of Differentiation 36-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PAz-PC on Membrane Biophysics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC) is a powerful bifunctional lipid probe engineered for the nuanced study of membrane biophysics and lipid-protein interactions. This synthetic phospholipid integrates a photoactivatable azido group on the sn-2 acyl chain, enabling covalent cross-linking to proximal molecules upon UV irradiation, and a terminal phosphocholine headgroup for incorporation into lipid bilayers. This guide provides an in-depth overview of this compound, its synthesis, its impact on membrane properties, and detailed protocols for its application in cutting-edge research.

Chemical Structure and Synthesis of this compound

This compound is a glycerophospholipid with a palmitoyl (16:0) group at the sn-1 position and an 11-azidoundecanoyl group at the sn-2 position of the glycerol backbone. The phosphocholine headgroup confers its identity as a phosphatidylcholine.

Structure of 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)

Caption: Chemical structure of this compound.

Synthesis Protocol (Adapted from similar phospholipid syntheses)

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available lysophosphatidylcholine.

1. Synthesis of 11-Azidoundecanoic Acid:

-

11-Bromoundecanoic acid is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 11-azidoundecanoic acid. The reaction is typically heated to ensure completion.

2. Acylation of Lysophosphatidylcholine:

-

1-Palmitoyl-sn-glycero-3-phosphocholine (lyso-PC) is acylated with the synthesized 11-azidoundecanoic acid.

-

The carboxylic acid is activated, for example, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

The reaction is carried out in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere to prevent side reactions.

3. Purification:

-

The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel. A gradient of methanol in chloroform is commonly used for elution. The purity of the final product should be confirmed by techniques such as thin-layer chromatography (TLC), mass spectrometry, and NMR spectroscopy.

Impact of this compound on Membrane Biophysics

The incorporation of this compound into a lipid bilayer can subtly alter its biophysical properties. While specific quantitative data for this compound is not extensively published, the effects can be inferred from studies on lipids containing similar modifications, such as other azido-fatty acids. The azido group is relatively small and is not expected to cause major perturbations, but some changes in lipid packing and fluidity are anticipated.

Table 1: Anticipated Effects of this compound on Membrane Properties

| Property | Expected Impact of this compound Incorporation | Rationale |

| Membrane Fluidity | Slight increase or minimal change | The azido group may introduce minor packing defects, slightly increasing the mobility of neighboring lipid acyl chains.[1][2] |

| Bilayer Thickness | Minimal change | The length of the 11-azidoundecanoyl chain is comparable to other common membrane lipids, leading to negligible changes in overall bilayer thickness.[3] |

| Phase Transition Temperature (Tm) | Slight decrease | The introduction of the azido group may disrupt the ordered packing of the gel phase, leading to a lower temperature requirement for the transition to the liquid-crystalline phase.[1] |

| Lipid Packing | Minor disruption | The presence of the azido group can create small voids or packing defects within the acyl chain region of the bilayer.[1] |

Experimental Protocols

I. Preparation of this compound Containing Liposomes

Objective: To prepare unilamellar vesicles incorporating this compound for subsequent biophysical or biochemical assays.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipids

-

1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)

-

Chloroform

-

Buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve the desired molar ratio of DPPC and this compound (e.g., 9:1) in chloroform.

-

Remove the solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Equilibrate the extruder and the lipid suspension to a temperature above the lipid phase transition temperature.

-

Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).

-

The resulting liposome solution can be stored at 4°C.

-

II. Photo-cross-linking of this compound to Membrane-Associated Proteins

Objective: To covalently link this compound to interacting proteins within a membrane environment.

Materials:

-

This compound containing liposomes (prepared as above)

-

Protein of interest (either reconstituted into liposomes or present in a biological membrane sample)

-

UV lamp (365 nm)

-

Ice bath

Protocol:

-

Sample Preparation:

-

Incubate the protein of interest with the this compound containing liposomes or biological membranes to allow for interaction.

-

-

UV Irradiation:

-

Place the sample on ice in a quartz cuvette or a suitable UV-transparent plate.

-

Irradiate the sample with a 365 nm UV lamp for a predetermined amount of time (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.

-

-

Quenching (Optional):

-

The reaction can be quenched by the addition of a scavenger molecule, although the short-lived nature of the generated nitrene often makes this unnecessary.

-

-

Analysis:

-

The cross-linked products can be analyzed by SDS-PAGE and visualized by Coomassie staining, silver staining, or Western blotting if an antibody to the protein of interest is available. A shift in the molecular weight of the protein will indicate successful cross-linking to the lipid.

-

III. Identification of Cross-linked Proteins using Click Chemistry and Mass Spectrometry

Objective: To identify unknown proteins that interact with this compound in a complex biological sample.

Materials:

-

UV-irradiated sample containing this compound cross-linked proteins

-

Lysis buffer (containing detergents like SDS)

-

Biotin-alkyne or a fluorescent alkyne reporter molecule

-

Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-made click chemistry cocktail)

-

Streptavidin beads (for biotin-alkyne)

-

Protease (e.g., trypsin)

-

Mass spectrometer

Protocol:

-

Cell Lysis and Click Reaction:

-

Lyse the cells or membrane fraction containing the cross-linked products in a suitable lysis buffer.

-

To the lysate, add the alkyne-reporter molecule, the copper(I) catalyst, and any necessary ligands (e.g., TBTA).

-

Incubate the reaction at room temperature for 1-2 hours to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to occur. This will attach the reporter molecule to the this compound.

-

-

Enrichment of Labeled Proteins (for biotin-alkyne):

-

Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated protein-lipid complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Proteolytic Digestion:

-

Elute the proteins from the beads or directly proceed with on-bead digestion using trypsin to generate peptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the generated peptide fragmentation data using a suitable database search algorithm.

-

Signaling Pathways and Experimental Workflows

The use of photoactivatable and clickable lipid probes like this compound is instrumental in elucidating the roles of specific lipid-protein interactions in various signaling pathways. For instance, this methodology can be applied to identify the direct binding partners of phospholipids in pathways related to apoptosis, cell proliferation, and membrane trafficking.

Experimental Workflow for Identifying Lipid-Protein Interactions in a Signaling Context

Caption: General workflow for identifying protein interactors of this compound in a cellular context.

Logical Relationship of Photo-cross-linking and Click Chemistry

Caption: The two-stage process of photo-cross-linking followed by click chemistry.

Conclusion

This compound represents a versatile and powerful tool for the detailed investigation of membrane biophysics and the identification of lipid-protein interactions. Its bifunctional nature allows for the covalent capture of transient interactions in a native-like membrane environment, followed by robust detection and identification through click chemistry and mass spectrometry. The methodologies outlined in this guide provide a framework for researchers to leverage the capabilities of this compound to gain deeper insights into the complex and dynamic world of cellular membranes.

References

Introduction to truncated oxidized phospholipids

An In-depth Technical Guide to Truncated Oxidized Phospholipids

Introduction

Under conditions of oxidative stress, phospholipids containing polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of a diverse group of bioactive molecules known as oxidized phospholipids (OxPLs).[1][2] A significant subset of these are truncated oxidized phospholipids (Tr-OxPLs) , which are generated when the oxidized fatty acid chain at the sn-2 position of the glycerol backbone is cleaved or fragmented.[3][4] This process creates phospholipids with shortened, oxygenated acyl chains, fundamentally altering their physicochemical properties and biological activities.

Unlike their parent molecules, Tr-OxPLs are not merely products of damage but are potent signaling molecules that actively participate in a wide array of physiological and pathological processes.[1] They are implicated in inflammation, atherosclerosis, apoptosis, and acute lung injury, acting as "danger-associated molecular patterns" (DAMPs) that can trigger robust cellular responses. Their levels are often elevated in chronic and acute disease states, making them significant biomarkers and potential therapeutic targets. This guide provides a comprehensive overview of the formation, biological functions, and experimental analysis of Tr-OxPLs for researchers and drug development professionals.

Formation and Structure of Truncated Oxidized Phospholipids

The generation of Tr-OxPLs is a multi-step process initiated by the oxidation of polyunsaturated fatty acids (PUFAs), most commonly arachidonic acid, esterified at the sn-2 position of glycerophospholipids. This can occur through both enzymatic pathways (e.g., via lipoxygenases) and non-enzymatic, free radical-mediated reactions.

The process begins with the abstraction of a hydrogen atom from the PUFA chain, leading to the formation of a lipid peroxyl radical. This radical can then undergo a series of reactions, including cyclization and further oxygenation, to form unstable phospholipid hydroperoxides. These intermediates are susceptible to fragmentation on either side of the newly introduced peroxy group, resulting in the cleavage of the acyl chain and the formation of Tr-OxPLs.

This fragmentation yields a variety of structures characterized by a shortened sn-2 acyl chain terminating in a reactive functional group, such as an aldehyde or carboxylic acid.

Common examples of biologically active Tr-OxPLs include:

-

POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine): Contains a five-carbon chain with a terminal aldehyde group.

-

PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine): Contains a five-carbon chain with a terminal carboxylic acid group, often formed from the further oxidation of POVPC.

-

PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine): A nine-carbon truncated chain with a terminal aldehyde.

-

PAzPC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine): A nine-carbon truncated chain with a terminal carboxyl group.

-

KOdiA-PC (5-keto-6-octene-dioic acid ester of 2-lyso-phosphocholine): Another prominent truncated species.

The structural diversity of Tr-OxPLs accounts for their remarkable variety of biological activities.

Figure 1. Formation Pathway of Truncated Oxidized Phospholipids

Biological Activities and Signaling Pathways

Tr-OxPLs exert pleiotropic effects, often acting as potent signaling mediators that can initiate both pro- and anti-inflammatory responses depending on the specific molecule, concentration, and cellular context.

Pro-inflammatory and Pro-atherogenic Effects

In many contexts, Tr-OxPLs are potent inflammatory agonists. They are known to accumulate in atherosclerotic lesions and contribute to vascular inflammation.

-

Endothelial Cell Activation: Tr-OxPLs activate vascular endothelial cells, leading to the upregulation of adhesion molecules (e.g., ICAM-1, VCAM-1) and the secretion of pro-inflammatory cytokines and chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). This promotes the recruitment and adhesion of monocytes to the vessel wall, a critical early event in atherosclerosis.

-

Receptor-Mediated Signaling: Many of these effects are mediated by pattern recognition receptors. Tr-OxPLs are recognized ligands for the scavenger receptor CD36 , which is expressed on macrophages, platelets, and endothelial cells. Binding to CD36 can trigger downstream signaling cascades involving Src family kinases and MAP kinases (JNK1/JNK2), leading to inflammatory gene expression. Some Tr-OxPLs can also stimulate the Platelet-Activating Factor (PAF) receptor , linking oxidative stress directly to inflammatory responses.

-

Foam Cell Formation: The uptake of OxPL-containing lipoproteins by macrophages via CD36 is a key step in the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.

Figure 2. Pro-inflammatory Signaling of Tr-OxPLs in Endothelial Cells

Induction of Apoptosis

At higher concentrations, or within cells responding to pro-apoptotic stimuli like TNFα, Tr-OxPLs can directly trigger programmed cell death.

-

Mitochondrial Pathway: Unlike receptor-mediated signaling at the plasma membrane, this process often involves the internalization of Tr-OxPLs. Once inside the cell, they can translocate to mitochondria and interact with proteins of the Bcl-2 family, such as Bid. This interaction disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. The generation of intracellular Tr-OxPLs has been shown to be a required step connecting cytokine signaling to mitochondrial damage and apoptosis.

Figure 3. Tr-OxPL-Induced Intrinsic Apoptosis Pathway

Quantitative Data Summary

The accumulation of Tr-OxPLs is a feature of various pathological states, including aging. Studies have quantified these changes in animal models, providing insight into their role as biomarkers of oxidative stress.

Table 1: Basal Levels of Tr-OxPLs in Lungs of Young vs. Aging Mice Data summarized from mass spectrometry analysis of lung tissue homogenates.

| Truncated OxPL Species | Young Mice (2–4 mo) | Aging Mice (18–24 mo) | Fold Increase (Approx.) |

| POVPC (1-palmitoyl-2-(5-oxovaleroyl)-PC) | ✓ | ✓✓✓ | ~3x |

| PGPC (1-palmitoyl-2-glutaroyl-PC) | ✓ | ✓✓✓ | ~3x |

| PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-PC) | ✓ | ✓✓✓ | ~3x |

| PAzPC (1-palmitoyl-2-azelaoyl-PC) | ✓ | ✓✓✓ | ~3x |

| Lyso-PC | ✓ | ✓✓ | ~2x |

| (Relative abundance is denoted by checkmarks for illustrative purposes based on reported elevated levels) |

Key Experimental Protocols

The study of Tr-OxPLs requires specialized methods for their detection, quantification, and functional characterization.

Protocol 1: Detection and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for identifying and quantifying individual Tr-OxPL species in complex biological samples.

1. Lipid Extraction:

-

Homogenize frozen tissue samples or use plasma/serum.

-

Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system to separate lipids from other biomolecules.

-

Include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvents to prevent ex vivo oxidation.

-

Dry the organic (lipid-containing) phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

2. HPLC Separation:

-

Inject the lipid extract onto a reverse-phase HPLC column (e.g., C8, C18, or C30).

-

Use a gradient elution with solvents such as methanol, water, and acetonitrile, often containing a modifier like ammonium formate or formic acid to improve ionization.

-

The chromatographic separation is crucial for resolving different Tr-OxPL isomers and separating them from the much more abundant non-oxidized phospholipids.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Interface the HPLC eluent with an electrospray ionization (ESI) source connected to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TRAP).

-

Operate the mass spectrometer in positive ion mode.

-

To specifically detect phosphocholine-containing lipids, use a precursor ion scan for m/z 184.1 , which corresponds to the phosphocholine headgroup fragment. This allows for the selective identification of all PC species, including truncated ones, eluting from the column.

-

For quantification, use Multiple Reaction Monitoring (MRM) by selecting the specific precursor ion (the parent Tr-OxPL mass) and a specific product ion (m/z 184.1). Compare the signal intensity to that of a known amount of an internal standard (e.g., a non-naturally occurring phospholipid like 21:0/22:6-PC) for accurate quantification.

Protocol 2: Assessment of Endothelial Barrier Disruption using Transendothelial Electrical Resistance (TER)

This functional assay measures the integrity of endothelial cell junctions in real-time and is used to assess the barrier-disrupting effects of Tr-OxPLs.

1. Cell Culture:

-

Culture human pulmonary artery endothelial cells (HPAECs) to confluence on gold-plated electrodes in a specialized TER measurement chamber.

-

Allow the cells to form a stable monolayer with tight junctions, indicated by a high and stable baseline resistance reading.

2. Treatment:

-

Prepare solutions of specific Tr-OxPLs (e.g., POVPC, PGPC) at desired concentrations in cell culture medium.

-

Add the Tr-OxPL solutions to the endothelial monolayers. A vehicle control (medium alone) must be run in parallel.

3. TER Measurement:

-

Monitor the electrical resistance across the cell monolayer continuously using an electric cell-substrate impedance sensing (ECIS) system.

-

A decrease in TER indicates a weakening of cell-cell junctions and an increase in paracellular permeability (endothelial barrier disruption).

4. Data Analysis:

-

Normalize the TER readings to the baseline value at the time of treatment.

-

Plot the normalized resistance over time to visualize the kinetics and magnitude of the barrier disruption induced by different Tr-OxPLs.

References

- 1. The regulation of inflammation by oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Oxidatively Truncated Phospholipids in Inflammation and Apoptosis: Formation, Targets, and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive oxidatively truncated phospholipids in inflammation and apoptosis: formation, targets, and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of PAz-PC with Scavenger Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as key players in the pathogenesis of inflammatory diseases such as atherosclerosis. Among the myriad of oxPLs, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) stands out as a prominent species found in oxidized low-density lipoprotein (oxLDL). This compound and other structurally related oxPLs act as danger-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors, including scavenger receptors on the surface of immune cells. This interaction triggers a cascade of intracellular signaling events that can modulate inflammation, lipid uptake, and cellular fate. This technical guide provides an in-depth exploration of the interaction between this compound and two key scavenger receptors: CD36 and Scavenger Receptor Class B Type I (SR-BI). We will delve into the available binding data, detailed experimental methodologies, and the complex signaling networks that are initiated, providing a crucial resource for researchers and professionals in drug development.

This compound Interaction with Scavenger Receptors: A Quantitative Overview

While direct quantitative binding data for the interaction of this compound with CD36 and SR-BI is not extensively documented in publicly available literature, studies on closely related oxidized phospholipids and oxLDL provide valuable insights into the nature of these interactions. The following tables summarize the available quantitative data for the binding of various ligands to these receptors.

Table 1: Ligand Binding Data for Scavenger Receptor CD36

| Ligand | Receptor/Cell System | Binding Parameter | Value | Reference |

| Oxidized LDL (oxLDL) | Purified recombinant mouse CD36 | Kd | ~5 µg/mL | [1] |

| Acetylated LDL (acLDL) | Purified recombinant mouse CD36 | Kd | 2.98 ± 0.82 µg/mL | [1] |

| POVPC-peptide adducts | CD36-transfected cells | High-affinity binding | Not specified | [2] |

| KDdiA-PC | GST-CD36 fusion protein | pH-dependent binding | Optimal at pH 5-6 | [3] |

Note: POVPC (1-palmitoyl-2-(5'-oxovaleroyl)-sn-glycero-3-phosphocholine) and KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) are structurally related to this compound.

Table 2: Ligand Binding Data for Scavenger Receptor SR-BI

| Ligand | Receptor/Cell System | Binding Parameter | Value | Reference |

| High-Density Lipoprotein (HDL) | SR-BI expressing cells | High-affinity binding | Not specified | [4] |

| Low-Density Lipoprotein (LDL) | SR-BI expressing cells | Partial competition with HDL | Not specified | |

| Acetylated LDL (AcLDL) | SR-BI expressing cells | Binding ligand | Not specified | |

| Oxidized LDL (oxLDL) | SR-BI expressing cells | Binding ligand | Not specified |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with scavenger receptors and the subsequent cellular responses.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a radiolabeled ligand (e.g., [3H]-PAz-PC or 125I-oxLDL) to scavenger receptors expressed on cells or in membrane preparations.

Materials:

-

Cells or membrane preparations expressing the scavenger receptor of interest (e.g., HEK293 cells transfected with CD36 or SR-BI).

-

Radiolabeled ligand (e.g., [3H]-PAz-PC or 125I-oxLDL).

-

Unlabeled this compound or oxLDL for competition assays.

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation fluid and counter or gamma counter.

Procedure:

-

Cell/Membrane Preparation: Culture cells to confluency in appropriate plates or prepare membrane fractions from tissues or cultured cells.

-

Incubation: Incubate the cells or membranes with increasing concentrations of the radiolabeled ligand in binding buffer. For competition assays, incubate a fixed concentration of radiolabeled ligand with increasing concentrations of unlabeled competitor. Incubations are typically carried out at 4°C for 2-4 hours to reach equilibrium.

-

Washing: Terminate the binding reaction by rapidly washing the cells/membranes with ice-cold wash buffer to remove unbound ligand.

-

Lysis and Counting: Lyse the cells/membranes and measure the amount of bound radioactivity using a scintillation counter or gamma counter.

-

Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data. For competition assays, calculate the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

Co-Immunoprecipitation (Co-IP) for Signaling Complex Analysis

This protocol is used to identify proteins that interact with scavenger receptors upon stimulation with this compound, providing insights into the formation of signaling complexes.

Materials:

-

Cells expressing the scavenger receptor of interest (e.g., macrophages).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific for the scavenger receptor (for immunoprecipitation).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies for western blot analysis of potential interacting proteins.

Procedure:

-

Cell Stimulation: Treat cells with this compound (e.g., 10-50 µg/mL) for a specified time (e.g., 5-30 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the scavenger receptor-specific antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins (e.g., Src-family kinases, MAP kinases).

Macrophage Stimulation and Cytokine Measurement

This protocol is designed to assess the inflammatory response of macrophages to this compound stimulation by measuring the secretion of cytokines.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

This compound.

-

Cell culture medium.

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

Procedure:

-

Cell Culture: Plate macrophages in multi-well plates and allow them to adhere.

-

Stimulation: Treat the macrophages with various concentrations of this compound for a specified time course (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of secreted cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations and compare the levels between different treatment groups.

Signaling Pathways

The interaction of this compound and other oxPLs with scavenger receptors initiates complex intracellular signaling cascades that vary depending on the receptor and cell type.

CD36 Signaling Pathway

Binding of oxidized phospholipids to CD36 on macrophages triggers a pro-inflammatory and pro-atherogenic signaling cascade. This pathway is crucial for the uptake of oxLDL and the formation of foam cells, a hallmark of atherosclerosis.

CD36 signaling cascade initiated by oxidized phospholipids.

SR-BI Signaling Pathway

While primarily known for its role in cholesterol transport, SR-BI can also initiate signaling pathways, particularly in endothelial cells in response to its ligand, HDL. Although the direct signaling consequences of this compound binding to SR-BI are less characterized, the HDL-induced pathway provides a framework for potential signaling events.

References

- 1. Cd36, a class B scavenger receptor, functions as a monomer to bind acetylated and oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphocholine as a pattern recognition ligand for CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scavenger receptor class B type I is a multiligand HDL receptor that influences diverse physiologic systems - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Cellular Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) generated during oxidative stress, and is a key component of oxidized low-density lipoprotein (oxLDL). Emerging evidence indicates that this compound is not merely a marker of cellular damage but an active signaling molecule that plays a complex and often contradictory role in the cellular response to stress. This technical guide provides an in-depth analysis of the functions of this compound, focusing on its involvement in critical signaling pathways such as apoptosis, inflammation, and the Nrf2-mediated antioxidant response. We present available quantitative data, detailed experimental protocols for studying this compound's effects, and visual representations of the key signaling cascades and experimental workflows to facilitate a deeper understanding of this multifaceted molecule and its potential as a therapeutic target.

Introduction to this compound and Cellular Stress

Cellular stress, induced by a variety of internal and external stimuli such as reactive oxygen species (ROS), inflammatory cytokines, and metabolic dysfunction, can lead to damage of cellular macromolecules, including lipids. Polyunsaturated fatty acids within phospholipids are particularly susceptible to oxidation, leading to the formation of a diverse array of oxidized phospholipids (OxPLs). Among these, this compound, a truncated phosphocholine, has garnered significant attention. Initially viewed as a byproduct of oxidative damage, it is now clear that this compound and other OxPLs can initiate both pro- and anti-inflammatory, as well as pro- and anti-apoptotic responses, depending on the cellular context and concentration.[1] This dual functionality positions this compound as a critical modulator of cellular fate in various pathological conditions, including atherosclerosis, acute lung injury, and neurodegenerative diseases.

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on cellular stress responses by modulating several key signaling pathways.

Intrinsic Apoptosis Pathway: A Pro-Apoptotic Role

Under conditions of significant oxidative stress, this compound can contribute to the initiation of the intrinsic pathway of apoptosis. A pivotal event in this pathway is the permeabilization of the mitochondrial outer membrane (MOMP), which is largely regulated by the Bcl-2 family of proteins. This compound has been shown to facilitate the translocation and insertion of the pro-apoptotic protein Bax into the mitochondrial outer membrane.[2] This disrupts membrane integrity and promotes the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and programmed cell death.

TLR4 Signaling: A Pro-Inflammatory Response

This compound and other OxPLs can act as Damage-Associated Molecular Patterns (DAMPs) and activate pattern recognition receptors, such as Toll-like receptor 4 (TLR4). The interaction of OxPLs with the TLR4/MD-2 complex can initiate a pro-inflammatory signaling cascade. This leads to the activation of downstream transcription factors like NF-κB and AP-1, resulting in the production and secretion of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. This response contributes to the inflammatory environment associated with various diseases.

Nrf2 Antioxidant Response: A Protective Mechanism

In a classic example of cellular hormesis, lower concentrations of this compound and other electrophilic OxPLs can activate the Keap1-Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by Keap1. Electrophilic compounds like this compound can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's antioxidant defenses.

Quantitative Data on the Effects of Oxidized Phospholipids

Direct quantitative data for this compound is limited in publicly available literature. However, studies on structurally similar and well-characterized oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), provide valuable insights into the potential concentration-dependent effects of this compound. The following tables summarize illustrative data from such studies.

Disclaimer: The data presented below is for the related oxidized phospholipids POVPC and PGPC and should be considered as illustrative for the potential effects of this compound. The actual effective concentrations and magnitudes of response for this compound may vary.

Table 1: Illustrative Cytotoxic and Pro-Apoptotic Effects of POVPC and PGPC on Macrophages [3]

| Compound | Concentration (µM) | Cell Viability (% of Control) | Annexin V Positive Cells (%) |

| POVPC | 25 | ~85% | ~20% |

| 50 | ~60% | ~45% | |

| 100 | ~30% | ~70% | |

| PGPC | 25 | ~90% | ~15% |

| 50 | ~75% | ~30% | |

| 100 | ~50% | ~55% |

Table 2: Illustrative Effects of POVPC and PGPC on Endothelial Barrier Function [4]

| Compound | Concentration (µg/mL) | Change in Transendothelial Electrical Resistance (TER) |

| POVPC | 10 | Decrease of ~20% |

| 20 | Decrease of ~40% | |

| 40 | Decrease of ~60% | |

| PGPC | 10 | Decrease of ~15% |

| 20 | Decrease of ~35% | |

| 40 | Decrease of ~55% |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the function of this compound in cellular stress responses.

Bax Translocation to Mitochondria Assay

This immunofluorescence-based assay is used to visualize and quantify the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria upon treatment with this compound.

Materials:

-

Cells of interest (e.g., human aortic endothelial cells)

-

Glass coverslips

-

This compound (and vehicle control, e.g., ethanol)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: Rabbit anti-Bax

-

Primary antibody: Mouse anti-TOM20 (mitochondrial marker)

-

Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488

-

Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 568

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-stain mitochondria by incubating cells with MitoTracker Red CMXRos (100 nM) for 30 minutes.

-

Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for the desired time (e.g., 4, 8, 12 hours).

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate cells with primary antibodies (anti-Bax and anti-TOM20, diluted in blocking buffer) overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Mount coverslips onto glass slides using mounting medium with DAPI.

-

Image the cells using a confocal microscope.

-

Quantify the colocalization of the Bax signal (green) with the mitochondrial signal (red) using image analysis software. An increase in colocalization indicates Bax translocation.

Nrf2 Nuclear Translocation Assay

This protocol describes how to assess the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation, using immunofluorescence.[5]

References

- 1. Cytochrome c release, BAX translocation and apoptosis measurements [bio-protocol.org]

- 2. Oxidized phospholipids in control of inflammation and endothelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of truncated oxidized phospholipids in acute endothelial barrier dysfunction caused by particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

The Discovery of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Oxidized Lipoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative modification of low-density lipoproteins (LDL) is a pivotal event in the pathogenesis of atherosclerosis. This process generates a complex array of bioactive molecules, including a class of compounds known as oxidized phospholipids (OxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has been identified as a significant and abundant species within oxidized LDL (oxLDL). This compound and other related OxPLs are not merely byproducts of oxidative stress; they are potent signaling molecules that contribute to the chronic inflammatory response characteristic of atherosclerotic plaque development. This technical guide provides an in-depth overview of the discovery of this compound, its quantification, the experimental protocols for its study, and its role in the signaling pathways that lead to foam cell formation, a hallmark of atherosclerosis.

Quantitative Data on Oxidized Phospholipids and Related Molecules

Direct quantitative data for this compound in biological samples is limited in publicly available literature. However, studies have quantified related oxidized lipid species and downstream products, which provide valuable context for the pro-atherogenic environment where this compound is formed.

| Analyte | Sample Type | Condition | Concentration/Value | Citation |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Symptomatic Patients | 437 ± 58 mmol/L | [1] |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Asymptomatic Patients | 229 ± 37 mmol/L | [1] |

| Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio | Serum | Hemodiafiltration Patients | Median: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg) | [2] |

| Oxidized Phosphatidylcholines (oxPC) | Rabbit Aortas | Atherosclerotic | 5–7 fold higher than normal aortas | [3] |

Experimental Protocols

The study of this compound and other OxPLs involves a multi-step process, from the isolation of lipoproteins to their controlled oxidation and subsequent analysis by mass spectrometry.

Isolation and Oxidation of Low-Density Lipoprotein (LDL)

A common starting point for the in vitro study of this compound is the isolation of LDL from human plasma, followed by controlled oxidation.

Materials:

-

Human plasma

-

Butylated hydroxytoluene (BHT)

-

Solutions for density gradient ultracentrifugation (e.g., KBr solutions of varying densities)

-

Dialysis buffer (e.g., phosphate-buffered saline (PBS) with EDTA)

-

Copper (II) sulfate (CuSO₄) solution

Protocol:

-

LDL Isolation: LDL is typically isolated from human plasma by sequential ultracentrifugation, a method that separates lipoproteins based on their density.[3] The plasma is adjusted to a specific density with KBr solution and centrifuged at high speed. The LDL fraction is then collected.

-

Dialysis: The isolated LDL is extensively dialyzed against a buffer like PBS containing EDTA to remove any contaminating small molecules and KBr.

-

In Vitro Oxidation: Controlled oxidation of the purified LDL is often initiated by incubation with a transition metal ion, such as copper (II) sulfate (CuSO₄). The reaction is monitored over time by measuring the formation of conjugated dienes, an indicator of lipid peroxidation.

-

Termination of Oxidation: The oxidation reaction is stopped by the addition of a potent antioxidant like BHT and by removing the pro-oxidant catalyst through dialysis.

Extraction and Analysis of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.

Materials:

-

Oxidized LDL sample

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards (deuterated or ¹³C-labeled lipid standards)

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

Protocol:

-

Lipid Extraction: Lipids, including OxPLs, are extracted from the oxLDL sample using a method like the Folch or Bligh-Dyer procedure, which utilizes a chloroform/methanol solvent system to partition lipids from the aqueous phase.

-

Sample Preparation: The extracted lipid fraction is dried down and reconstituted in a suitable solvent for LC-MS/MS analysis. Internal standards are added at this stage to allow for accurate quantification.

-

Chromatographic Separation: The lipid extract is injected onto an HPLC or UHPLC column (often a reversed-phase C18 or a HILIC column) to separate the different lipid species based on their physicochemical properties.

-

Mass Spectrometric Detection and Quantification: The eluent from the chromatography column is introduced into the mass spectrometer. Specific oxidized phospholipids like this compound are identified based on their unique mass-to-charge ratio (m/z) and their characteristic fragmentation pattern in MS/MS mode. Quantification is achieved by comparing the signal intensity of the endogenous this compound to that of the known concentration of the internal standard.

Signaling Pathways of this compound in Macrophages

This compound and other OxPLs are recognized by scavenger receptors on the surface of macrophages, initiating a signaling cascade that leads to inflammation and the transformation of macrophages into lipid-laden foam cells.

Recognition and Uptake by Scavenger Receptors

Oxidized LDL particles, rich in this compound and other OxPLs, are recognized and internalized by several scavenger receptors on macrophages, most notably CD36 and Scavenger Receptor-A (SR-A). This uptake is not regulated by intracellular cholesterol levels, leading to uncontrolled lipid accumulation.

Activation of Pro-inflammatory Signaling

The interaction of OxPLs with scavenger receptors and Toll-like receptors (TLRs), such as TLR2 and TLR4, triggers intracellular signaling pathways that promote inflammation. This includes the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and chemokines.

Foam Cell Formation

The continuous uptake of oxLDL via scavenger receptors, coupled with the pro-inflammatory signaling, leads to the massive accumulation of cholesterol esters within the macrophage. This transforms the macrophage into a "foam cell," a key component of the fatty streak, the earliest visible lesion of atherosclerosis.

Conclusion

The discovery of this compound as a prominent oxidized phospholipid in oxLDL has provided crucial insights into the molecular mechanisms driving atherosclerosis. While further research is needed to fully elucidate the specific signaling pathways and to obtain precise quantitative data in various disease states, the available evidence strongly supports the role of this compound and related OxPLs as key mediators of inflammation and foam cell formation. The experimental protocols and conceptual signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate the pathological roles of these molecules and to explore novel therapeutic strategies targeting the oxidative modification of lipoproteins in cardiovascular disease.

References

The Role of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Phosphatidylcholine Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity and cellular signaling. The metabolism of PC is a tightly regulated process involving both complex biosynthesis and degradation pathways. This technical guide provides an in-depth examination of the relationship between PC and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid. Crucially, this document clarifies that this compound is not an intermediate in the de novo biosynthesis of PC, but rather a product of oxidative degradation of mature PC molecules. We detail the canonical PC biosynthesis pathways—the Kennedy and PEMT pathways—to provide a comprehensive metabolic context. Subsequently, the formation of this compound via oxidative stress, its biological role as a component of oxidized low-density lipoprotein (oxLDL), and its implications in pathophysiology are discussed. This guide includes structured quantitative data, detailed experimental protocols for the analysis of oxidized phospholipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and cellular assays to evaluate their biological effects.

Introduction to Phosphatidylcholine and the Origin of this compound

Phosphatidylcholine (PC) is a ubiquitous glycerophospholipid that constitutes a major fraction of cellular membranes, contributing to membrane fluidity, structure, and the compartmentalization of cellular processes[1]. Beyond its structural role, PC is a key player in lipid signaling and lipoprotein metabolism[2][3]. The synthesis of PC is primarily accomplished through two highly conserved pathways: the Kennedy (or CDP-choline) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway[4][5].

In contrast, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is not a product of these biosynthetic routes. Instead, it is a truncated oxidized phospholipid generated from the oxidative modification of native PC molecules, particularly those containing polyunsaturated fatty acids (PUFAs) at the sn-2 position. This oxidation process is a hallmark of oxidative stress, a condition implicated in numerous chronic diseases, including atherosclerosis. This compound is recognized as one of the predominant species within oxidized low-density lipoprotein (oxLDL), where it acts as a bioactive molecule contributing to inflammatory responses. Understanding the distinction between PC biosynthesis and this compound formation is critical for accurately interpreting its role in health and disease.

De Novo Biosynthesis of Phosphatidylcholine

Eukaryotic cells employ two main pathways to produce PC, which are crucial for maintaining membrane homeostasis.

The Kennedy (CDP-Choline) Pathway

First elucidated by Eugene P. Kennedy, the CDP-choline pathway is the predominant mechanism for PC synthesis in most mammalian cells. It utilizes exogenous choline and proceeds in three enzymatic steps:

-

Choline Phosphorylation: Choline is transported into the cell and phosphorylated by choline kinase (CK) to produce phosphocholine.

-

CDP-Choline Synthesis: The rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT), catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.

-

PC Synthesis: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, yielding the final PC molecule.

The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway

Primarily active in the liver, the PEMT pathway provides an alternative route for PC synthesis and is the only endogenous pathway for de novo choline biosynthesis. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, a process catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). PEMT uses S-adenosyl-L-methionine (SAM) as the methyl donor for the three successive methylation steps. This pathway is particularly important for hepatic PC synthesis, which is required for the secretion of very low-density lipoproteins (VLDL).

Formation of this compound via Oxidative Stress

This compound is formed when native PC molecules, especially those containing linoleic acid (18:2) at the sn-2 position, are subjected to oxidative attack by reactive oxygen species (ROS). This process is a key event in the formation of oxLDL.

The mechanism involves two main stages:

-

Peroxidation: Free radicals attack the double bonds of the polyunsaturated fatty acyl chain, leading to the formation of unstable lipid hydroperoxides.

-

Fragmentation: These hydroperoxides can undergo further reactions and cleavage, resulting in the formation of truncated acyl chains. The oxidation of a linoleoyl residue at the sn-2 position can yield a 9-carbon azelaoyl group, which remains esterified to the glycerol backbone, forming this compound. This process generates a diverse array of oxidized phospholipids (OxPLs), each with potentially distinct biological activities.

Biological Role and Quantitative Effects of this compound

This compound and other truncated oxidized phospholipids are not inert bystanders; they are potent bioactive molecules that contribute to the pathophysiology of inflammatory diseases like atherosclerosis. As key components of oxLDL, they are recognized by scavenger receptors on macrophages, leading to foam cell formation—a hallmark of atherosclerotic plaques. Furthermore, they can induce a pro-inflammatory response in various cell types.

While specific quantitative data for this compound's effects are dispersed throughout the literature, the following table summarizes representative data for the effects of related oxidized phospholipids and their precursors on macrophage activation and cytokine expression.

| Compound/Stimulus | Cell Type | Concentration | Effect Measured | Result | Reference |

| Lysophosphatidylcholine (Lyso-PC) | Mouse Peritoneal Macrophages | Not specified | Fc-mediated ingestion | Markedly enhanced | |

| ox-LDL | RAW 264.7 Macrophages | 50 µg/mL | Transformation to foam cells | Increased phagocytosis of ox-LDL | |

| Lipopolysaccharide (LPS) | Rat Frontal Cortex | Not specified | Cytokine mRNA expression | Increased IL-1β, IL-6, TNF-α | |

| PGE₂ (Prostaglandin E₂) | Mouse Peritoneal Macrophages | Low Concentrations | Cell Migration | Enhanced | |

| PGE₂ (Prostaglandin E₂) | Mouse Peritoneal Macrophages | High Concentrations | Cell Adhesion | Increased |

This table presents representative data to illustrate the biological activities of molecules structurally and functionally related to this compound. Direct dose-response data for this compound is limited.

Quantitative Analysis of Oxidized Phospholipids in Biological Samples

The quantification of specific OxPLs like this compound in complex biological matrices is challenging due to their low abundance and the vast number of potential isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. The table below presents data on the concentration of related lipid species found in human atherosclerotic plaques, highlighting the accumulation of lipid oxidation products in diseased tissue.

| Analyte | Sample Type | Patient Group | Concentration / Level | Reference |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaque | Symptomatic | 437 ± 58 mmol/L | |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaque | Asymptomatic | 229 ± 37 mmol/L | |

| Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂) | Carotid Atherosclerotic Plaque | Symptomatic | 1.66 ± 0.19 (Density Ratio) | |

| Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂) | Carotid Atherosclerotic Plaque | Asymptomatic | 1.14 ± 0.10 (Density Ratio) | |

| Osteopontin (OPN) | Plasma | Dyslipidemia with Unstable Plaque | Higher than controls (p < 0.05) | |